9H-thioxanthen-9-ol
Overview
Description
9H-Thioxanthen-9-ol is a heterocyclic compound that belongs to the thioxanthene family. It is characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms found in xanthene.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 9H-thioxanthen-9-ol. One common method involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another approach includes the reaction of aryl aldehydes with phenol derivatives . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or o-haloarenecarboxylic acids with arynes has also been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts such as iodine to facilitate nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 9H-Thioxanthen-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be catalyzed by iodine, resulting in the formation of xanthene/thioxanthene-indole derivatives.
Major Products: The major products formed from these reactions include various substituted thioxanthenes and thioxanthone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
9H-Thioxanthen-9-ol has been extensively studied for its applications in several scientific fields:
Mechanism of Action
The exact mechanism of action of 9H-thioxanthen-9-ol is not fully understood. it is believed to exert its effects by interacting with molecular targets such as DNA and enzymes involved in cellular processes. For instance, some thioxanthene derivatives inhibit DNA synthesis and mammalian topoisomerase type II, leading to their anticancer properties .
Comparison with Similar Compounds
Xanthone: Contains an oxygen atom instead of sulfur and exhibits different chemical properties.
Thioxanthone: Similar structure but with different functional groups and applications.
Azaxanthones: Contain nitrogen atoms in the aromatic moiety and have unique biological activities.
Uniqueness: 9H-Thioxanthen-9-ol is unique due to its sulfur-containing tricyclic structure, which imparts distinct chemical reactivity and biological activities compared to its oxygen and nitrogen analogs .
Properties
IUPAC Name |
9H-thioxanthen-9-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNPWQRBFNOGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.